Alarmine-d6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Alarmine-d6 can be synthesized through the reaction of 1,4-dibromobenzene with methylamine in the presence of a deuterium source. The reaction typically involves the use of a solvent such as methanol and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the large-scale synthesis of its precursor compounds followed by deuterium exchange reactions. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions: Alarmine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and quinone compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alarmine-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in various chemical analyses to study reaction mechanisms and pathways.
Biology: In proteomics, it serves as a biochemical marker to study protein interactions and modifications.
Medicine: Research involving this compound contributes to understanding disease mechanisms and developing diagnostic tools.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring isotopic labeling
Mechanism of Action
The mechanism of action of Alarmine-d6 involves its interaction with specific molecular targets, leading to various biochemical effects. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The deuterium labeling allows for precise tracking and analysis of its interactions and pathways within biological systems .
Comparison with Similar Compounds
- N,N’-dimethyl-p-phenylenediamine
- 1,4-dibromobenzene
- Hydroquinone
- p-Phenylenediamine
Comparison: Alarmine-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more accurate tracking in various analytical techniques. Compared to its non-deuterated counterparts, this compound offers improved sensitivity and specificity in experimental studies .
Properties
IUPAC Name |
1-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRZMTHMPKVOBP-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=CC=C(C=C1)NC([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.